molecular formula C35H68O3 B14557758 Methyl 15-oxotetratriacontanoate CAS No. 61745-93-5

Methyl 15-oxotetratriacontanoate

Cat. No.: B14557758
CAS No.: 61745-93-5
M. Wt: 536.9 g/mol
InChI Key: XQLFTZGYZDLGJW-UHFFFAOYSA-N
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Description

Methyl 15-oxotetratriacontanoate is an organic compound with the molecular formula C35H68O3 . It is a methyl ester derivative of tetratriacontanoic acid, specifically featuring a ketone functional group at the 15th carbon position. This compound is part of a broader class of long-chain fatty acid esters, which are known for their diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 15-oxotetratriacontanoate typically involves the esterification of tetratriacontanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form . The general reaction scheme is as follows:

Tetratriacontanoic acid+MethanolAcid CatalystMethyl 15-oxotetratriacontanoate+Water\text{Tetratriacontanoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Tetratriacontanoic acid+MethanolAcid Catalyst​Methyl 15-oxotetratriacontanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of solid acid catalysts, such as sulfonated resins, can further enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 15-oxotetratriacontanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

Scientific Research Applications

Methyl 15-oxotetratriacontanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 15-oxotetratriacontanoate primarily involves its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Similar Compounds

    Methyl palmitate: A shorter chain methyl ester with similar esterification properties.

    Methyl stearate: Another long-chain methyl ester, but without the ketone functional group.

    Methyl oleate: An unsaturated methyl ester with a double bond in the carbon chain.

Uniqueness

Methyl 15-oxotetratriacontanoate is unique due to its specific chain length and the presence of a ketone functional group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that other methyl esters may not fulfill .

Properties

CAS No.

61745-93-5

Molecular Formula

C35H68O3

Molecular Weight

536.9 g/mol

IUPAC Name

methyl 15-oxotetratriacontanoate

InChI

InChI=1S/C35H68O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-25-28-31-34(36)32-29-26-23-20-17-15-18-21-24-27-30-33-35(37)38-2/h3-33H2,1-2H3

InChI Key

XQLFTZGYZDLGJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCC(=O)OC

Origin of Product

United States

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